DDO-7263 vs. 1,2,4-Oxadiazole Analog Series: Relative Potency Ranking as Most Potent Nrf2 Activator
In a comprehensive structure-activity relationship (SAR) evaluation of 1,2,4-oxadiazole derivatives published in Journal of Medicinal Chemistry (2022), DDO-7263 was identified as the most potent Nrf2 activator among the evaluated analog series. This finding is explicitly stated: 'Among these analogues, DDO-7263 is the most potent Nrf2 activator and used as the core structure for bioactive probes to explore the precise mechanism' [1]. The study further notes that compound 7 (a structural mimic of DDO-7263) and biotin-labeled/fluorescein-based probes exhibited homologous biological activities to DDO-7263, confirming that the DDO-7263 scaffold represents the optimized potency benchmark within this chemical series [1]. While exact IC50/EC50 values for each analog are not tabulated in the abstracted data, the explicit ranking statement establishes DDO-7263 as the potency reference standard.
| Evidence Dimension | Relative Nrf2 activation potency within 1,2,4-oxadiazole chemical series |
|---|---|
| Target Compound Data | Most potent Nrf2 activator among evaluated analogs |
| Comparator Or Baseline | All other 1,2,4-oxadiazole analogs in the SAR series |
| Quantified Difference | Explicitly ranked as the most potent; quantitative EC50/IC50 fold-differences not provided in available abstracts |
| Conditions | Structure-activity relationship evaluation of 1,2,4-oxadiazole derivatives; Journal of Medicinal Chemistry 2022 study |
Why This Matters
When procuring a research tool from a chemical series with variable potency, selecting the analog confirmed as the most potent Nrf2 activator ensures maximum assay sensitivity and reduces the need for dose-ranging optimization.
- [1] Dai Z, An LY, Chen XY, et al. Target Fishing Reveals a Novel Mechanism of 1,2,4-Oxadiazole Derivatives Targeting Rpn6, a Subunit of 26S Proteasome. J Med Chem. 2022;65(6):5029-5043. View Source
